molecular formula C11H11NO5 B3394075 Benzenepropanoic acid,2-nitro-a-oxo-, ethyl ester CAS No. 784-98-5

Benzenepropanoic acid,2-nitro-a-oxo-, ethyl ester

Cat. No.: B3394075
CAS No.: 784-98-5
M. Wt: 237.21 g/mol
InChI Key: AKWXORMMOJRIBI-UHFFFAOYSA-N
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Description

Benzenepropanoic acid,2-nitro-a-oxo-, ethyl ester, also known as ethyl 3-(2-nitrophenyl)-2-oxopropanoate, is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid,2-nitro-a-oxo-, ethyl ester typically involves the reaction of 2-nitrotoluene with diethyloxalate in the presence of a base such as potassium ethoxide . The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid,2-nitro-a-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-Aminobenzenepropanoic acid, ethyl ester.

    Reduction: Benzenepropanoic acid,2-nitro-a-oxo-.

    Substitution: Various substituted benzenepropanoic acid derivatives.

Scientific Research Applications

Benzenepropanoic acid,2-nitro-a-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid,2-nitro-a-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoic acid,2-nitro-a-oxo-, ethyl ester is unique due to its specific substitution pattern and the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(2-nitrophenyl)-2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)10(13)7-8-5-3-4-6-9(8)12(15)16/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWXORMMOJRIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229064
Record name Ethyl 3-(o-nitrophenyl)pyruvate
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Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-98-5
Record name Ethyl 2-nitro-α-oxobenzenepropanoate
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Record name NSC157844
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Record name Ethyl 3-(o-nitrophenyl)pyruvate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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